N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
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Overview
Description
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a complex organic compound characterized by its unique chemical structure
Mechanism of Action
Target of Action
The primary targets of N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide are GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with its targets by binding to the GABA receptors and GABA enzyme active sites . The binding energy of the compound was found to be inferior to the reference drugs: gaba receptor positive allosteric modulators – benzamidine and diazepam, and gaba inhibitor – vigabatrin .
Biochemical Pathways
The compound affects the GABAergic pathway, which is involved in a variety of functions, including the regulation of neuronal excitability, muscle tone, and the sleep-wake cycle
Pharmacokinetics
The compound’s interaction with gabaergic biotargets suggests that it is likely absorbed and distributed in the body to reach these targets . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Only 2 compounds have shown a tendency to their activity manifestation according to the criterion of integral protective indicator – reduction of mortality by 17% compared to control, as well as prolonging the time death of the animals .
Preparation Methods
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in the presence of an acid or base.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Halides (e.g., NaCl), amines (e.g., NH3), in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolines or chlorophenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases such as cancer and infectious diseases. Industry: Its applications extend to the manufacturing of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroacetanilide: Used in the synthesis of dyes and pharmaceuticals.
Quinazoline derivatives: Known for their antitumor and antimicrobial activities.
Chlorophenyl derivatives: Employed in the production of pesticides and disinfectants.
Uniqueness: N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)9-10-20-16(23)11-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKNBDQVRZZQHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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